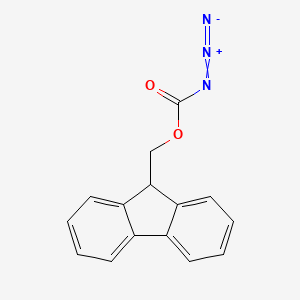![molecular formula C15H26N2O3 B8375186 Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8375186.png)
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride.
Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride and a base such as triethylamine.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propionyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted diazaspiro compounds with various functional groups.
Scientific Research Applications
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The tert-butyl and propionyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar structure but lacks the propionyl group.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Different spirocyclic core with a similar tert-butyl group.
Uniqueness
Tert-butyl 7-propionyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of both the propionyl and tert-butyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups with the spirocyclic core makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl 7-propanoyl-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-5-12(18)16-8-6-15(10-16)7-9-17(11-15)13(19)20-14(2,3)4/h5-11H2,1-4H3 |
InChI Key |
WWHOBFXJPQPMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4'-Bromo-1,1'-biphenyl-4-yl)oxy]-valeric acid](/img/structure/B8375118.png)


![2-bromo-3-chloro-7,8-dihydropyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B8375130.png)

![(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol](/img/structure/B8375148.png)






